Tazolol Hydrochloride
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Overview
Description
Tazolol Hydrochloride is a selective myocardial beta-blocking agent. It has shown potential in treating heart failure due to coronary artery disease. This compound is known for its ability to increase myocardial contractile force, heart rate, cardiac output, and coronary blood flow while having minimal effects on systemic blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tazolol Hydrochloride involves the reaction of 1-isopropylamino-3-(2-thiazoloxy)-2-propanol with hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Tazolol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different thiazole derivatives, while reduction can produce various alcohols and amines .
Scientific Research Applications
Tazolol Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying beta-blockers.
Biology: The compound is used in biological studies to understand its effects on myocardial contractility and heart rate.
Medicine: this compound is investigated for its potential in treating heart failure and other cardiovascular conditions.
Industry: It is used in the pharmaceutical industry for the development of new beta-blocking agents.
Mechanism of Action
Tazolol Hydrochloride exerts its effects by selectively blocking beta-adrenergic receptors in the heart. This action leads to a decrease in heart rate and myocardial contractility, which helps reduce the workload on the heart. The compound also increases coronary blood flow, providing additional benefits in treating heart failure .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-blocker used for treating hypertension and anxiety.
Metoprolol: A selective beta1-blocker used for treating hypertension and angina.
Atenolol: Another selective beta1-blocker used for treating hypertension and angina.
Uniqueness
Tazolol Hydrochloride is unique due to its selective action on myocardial beta-receptors, which provides targeted effects on the heart with minimal systemic side effects. This selectivity makes it a valuable compound for treating heart failure and other cardiovascular conditions .
Properties
CAS No. |
38241-39-3 |
---|---|
Molecular Formula |
C9H17ClN2O2S |
Molecular Weight |
252.76 g/mol |
IUPAC Name |
1-(propan-2-ylamino)-3-(1,3-thiazol-2-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H16N2O2S.ClH/c1-7(2)11-5-8(12)6-13-9-10-3-4-14-9;/h3-4,7-8,11-12H,5-6H2,1-2H3;1H |
InChI Key |
DHJWBCUZURVUCT-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=NC=CS1)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=NC=CS1)O.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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